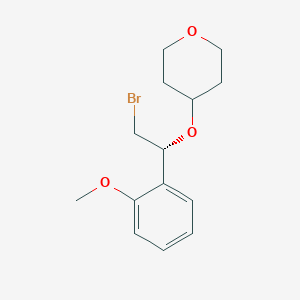

(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran

Übersicht

Beschreibung

®-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran is a complex organic compound characterized by the presence of a bromo-substituted phenyl group and a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran typically involves the following steps:

Formation of the bromo-substituted phenyl group: This can be achieved through bromination of 2-methoxyphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Attachment of the ethoxy group: The bromo-substituted phenyl group is then reacted with an appropriate ethoxy compound under basic conditions to form the ethoxy linkage.

Cyclization to form the tetrahydropyran ring: The intermediate product is subjected to cyclization reactions, often using acid or base catalysis, to form the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromo position.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Drug Development :

- The compound's structural features allow it to interact with biological targets effectively, making it a candidate for developing new pharmaceuticals. Its ability to modulate biological pathways can be leveraged in treating diseases such as cancer and neurodegenerative disorders.

- For instance, compounds with similar structures have been investigated for their roles in inhibiting specific enzymes or receptors involved in disease progression .

- Anticancer Activity :

- Neuroprotective Effects :

Synthetic Methodologies

-

Synthesis Techniques :

- The synthesis of (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran involves various synthetic routes that can include enzymatic catalysis or traditional organic synthesis methods. Recent advancements have focused on more sustainable and efficient synthetic pathways that minimize waste and improve yield .

- The use of chiral catalysts has been explored to enhance the enantioselectivity of the synthesis process, which is critical for achieving the desired pharmacological activity .

- Reactivity Studies :

-

Mechanism of Action :

- Similar compounds have shown mechanisms involving the modulation of signaling pathways linked to inflammation and cell survival. This suggests that this compound may also exhibit similar activities .

- Binding studies indicate potential interactions with specific receptors, which could lead to therapeutic effects in conditions like heart disease and diabetes .

-

Case Studies :

- In vitro studies demonstrate that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent. Further exploration into its effects on apoptosis and cell cycle regulation is warranted .

- Animal models are being utilized to assess the pharmacokinetics and therapeutic efficacy of this compound, providing valuable data for future clinical applications .

Wirkmechanismus

The mechanism of action of ®-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-4-(2-chloro-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran: Similar structure with a chlorine substituent instead of bromine.

®-4-(2-fluoro-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran: Similar structure with a fluorine substituent instead of bromine.

®-4-(2-iodo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran: Similar structure with an iodine substituent instead of bromine.

Uniqueness

The uniqueness of ®-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran lies in its specific bromo substituent, which can influence its reactivity and interactions with other molecules. The presence of the bromo group can enhance certain reactions, making this compound distinct from its chloro, fluoro, and iodo analogs.

Biologische Aktivität

(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran (CAS No. 2098543-62-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19BrO3, with a molecular weight of 315.21 g/mol. The compound features a tetrahydropyran ring substituted with a bromo and methoxy group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H19BrO3 |

| Molecular Weight | 315.21 g/mol |

| CAS Number | 2098543-62-3 |

| Appearance | Solid or liquid |

| Purity | ≥98% |

- Acetylcholinesterase Inhibition : Research indicates that compounds similar to this compound may exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress. For instance, it has been shown to reduce hydrogen peroxide-induced cytotoxicity in neuronal cell lines, indicating its potential as a neuroprotective agent .

- Anti-Aggregation Properties : The compound has demonstrated the ability to inhibit the self-aggregation of beta-amyloid peptides, which are implicated in Alzheimer's pathology. This property suggests that it could play a role in preventing amyloid plaque formation in the brain .

Pharmacological Studies

Recent studies have evaluated the pharmacological profile of this compound through various assays:

- In Vitro AChE Inhibition : The compound showed significant AChE inhibitory activity with an IC50 value indicative of its potency compared to established AChE inhibitors.

- Neurotoxicity Assays : In vitro assays have assessed the cytotoxic effects on neuronal cell lines, revealing that the compound maintains low toxicity while providing protective effects against neurotoxic agents .

Case Studies and Research Findings

- Study on Neuroprotective Effects : In a study involving rat pheochromocytoma (PC12) cells, this compound exhibited protective effects against oxidative stress induced by hydrogen peroxide. The results indicated a significant reduction in cell death and increased cell viability .

- Aggregation Inhibition Study : Another study focused on the inhibition of Aβ42 aggregation demonstrated that this compound could effectively reduce aggregation by up to 76% at specific concentrations, showcasing its potential therapeutic application in Alzheimer's disease treatment .

Eigenschaften

IUPAC Name |

4-[(1R)-2-bromo-1-(2-methoxyphenyl)ethoxy]oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO3/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14H,6-10H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URENTZAFECEONT-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CBr)OC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](CBr)OC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.